2'-OMe-dmf-G-CE-Phosphoramidite
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Overview
Description
2’-OMe-dmf-G-CE-Phosphoramidite: is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology due to its ability to introduce 2’-O-methyl modifications into ribonucleotides, enhancing their nuclease resistance and binding affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-OMe-dmf-G-CE-Phosphoramidite involves the protection of the guanosine nucleobase followed by the introduction of the 2’-O-methyl group. The key steps include:
Protection of the 5’-hydroxyl group: using dimethoxytrityl chloride (DMT-Cl).
Protection of the 2’-hydroxyl group: with a methyl group using methyl iodide (MeI) in the presence of a base.
Protection of the guanine base: with dimethylformamidine (dmf).
Introduction of the phosphoramidite group: using β-cyanoethyl diisopropylchlorophosphoramidite
Industrial Production Methods: Industrial production of 2’-OMe-dmf-G-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: in large reactors.
Purification: using chromatography techniques.
Quality control: to ensure high purity and coupling efficiency
Chemical Reactions Analysis
Types of Reactions: 2’-OMe-dmf-G-CE-Phosphoramidite primarily undergoes:
Substitution reactions: during oligonucleotide synthesis.
Deprotection reactions: to remove protecting groups after synthesis
Common Reagents and Conditions:
Substitution reactions: Use of automated oligonucleotide synthesizers with reagents like acetonitrile and activators.
Deprotection reactions: Use of ammonium hydroxide or methylamine solutions
Major Products: The major product formed is the oligonucleotide with 2’-O-methyl modifications, which enhances stability and binding affinity .
Scientific Research Applications
Chemistry: 2’-OMe-dmf-G-CE-Phosphoramidite is used in the synthesis of modified oligonucleotides for various applications, including antisense oligonucleotides and siRNA .
Biology: In molecular biology, it is used to create nuclease-resistant RNA molecules for gene silencing and other applications .
Industry: In the biotechnology industry, it is used for the large-scale synthesis of modified oligonucleotides for research and therapeutic purposes .
Mechanism of Action
2’-OMe-dmf-G-CE-Phosphoramidite exerts its effects by incorporating 2’-O-methyl modifications into oligonucleotides. This modification:
Increases nuclease resistance: Protects the oligonucleotide from degradation by nucleases.
Enhances binding affinity: Increases the thermal stability of the RNA-RNA duplex
Comparison with Similar Compounds
- 2’-OMe-A-CE Phosphoramidite
- 2’-OMe-C-CE Phosphoramidite
- 2’-OMe-U-CE Phosphoramidite
- 2’-OMe-iPr-Pac-G-CE Phosphoramidite .
Properties
Molecular Formula |
C44H55N8O8P |
---|---|
Molecular Weight |
854.9 g/mol |
IUPAC Name |
N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38?,39+,42-,61?/m1/s1 |
InChI Key |
ZGDBCILCTOHNAB-PJNRPICNSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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